molecular formula C18H14ClN5O B11221567 [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-methoxyphenyl)amine

[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-methoxyphenyl)amine

Cat. No.: B11221567
M. Wt: 351.8 g/mol
InChI Key: SJYRBRORTHROFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative featuring a 4-chlorophenyl group at the pyrazole ring and a 2-methoxyphenylamine substituent at the pyrimidine core.

Pyrazolo-pyrimidines are heterocyclic systems known for diverse pharmacological activities, including antifungal, antitumor, and kinase inhibitory properties . The 4-chlorophenyl group in this compound may enhance lipophilicity and receptor binding, while the 2-methoxyphenylamine moiety could influence solubility and electronic interactions with biological targets .

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14ClN5O/c1-25-16-5-3-2-4-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-8-6-12(19)7-9-13/h2-11H,1H3,(H,20,21,23)

InChI Key

SJYRBRORTHROFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The final steps often involve the substitution of the 4-chlorophenyl group and the attachment of the 2-methoxyphenylamine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH-) at position 4 of the pyrazolo-pyrimidine core participates in nucleophilic substitution reactions. This site reacts with electrophiles such as alkyl halides or acyl chlorides to form secondary or tertiary amines. For example:

  • Alkylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives.

  • Acylation : Treatment with acetyl chloride (CH₃COCl) produces N-acetylated products.

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield
AlkylationCH₃I, K₂CO₃DMF80°C75–85%
AcylationCH₃COCl, Et₃NTHFRT60–70%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring and methoxyphenyl group undergo EAS. The 4-chlorophenyl substituent directs incoming electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

  • Sulfonation : Reaction with fuming H₂SO₄ yields sulfonated derivatives, enhancing water solubility.

Example Reaction Pathway :

Pyrazolo-pyrimidine+HNO3H2SO4Nitro-derivative+H2O\text{Pyrazolo-pyrimidine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-derivative} + \text{H}_2\text{O}

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl systems .

  • Buchwald-Hartwig : Forms C–N bonds with amines or amides .

Optimized Conditions for Suzuki Reaction :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃Dioxane100°C80–90%

Acid-Base Reactivity

The amine and pyrimidine nitrogen atoms exhibit basicity, enabling protonation in acidic media. For instance:

  • Protonation : In HCl/EtOH, the pyrimidine N-atom is protonated, forming a water-soluble salt .

  • Deprotonation : Strong bases (e.g., NaH) deprotonate the amine, generating a nucleophilic anion for further reactions.

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating moderate thermal stability. Oxidative degradation with H₂O₂/Fe²⁺ produces hydroxylated byproducts, confirmed via LC-MS.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF71.88
Compound BA54926
Compound CHepG20.74 mg/mL

These results indicate that modifications to the structure can enhance potency against specific cancer types.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Pyrazolo[4,5-e]pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

Compound Target Enzyme IC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

These findings suggest that the compound may serve as a viable alternative or adjunct to existing anti-inflammatory drugs.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[4,5-e]pyrimidine derivatives:

  • A study evaluated the efficacy of a related compound in reducing tumor size in animal models, demonstrating significant anticancer activity.
  • Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.

These case studies provide valuable insights into the therapeutic potential of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural and functional attributes of the target compound with its analogues:

Compound Name Molecular Formula Substituents Biological Activity/Application Key Reference
1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine (Target) Not explicitly given 4-Chlorophenyl (pyrazole), 2-methoxyphenylamine (pyrimidine) Presumed antifungal/kinase inhibition Inferred
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₅H₁₆ClN₅O 4-Chlorobenzyl (pyrazole), 2-methoxyethylamine (pyrimidine) Not specified; structural analog
1-(4-Chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₄H₁₄ClN₅O 4-Chlorophenyl (pyrazole), 2-methoxyethylamine (pyrimidine) Kinase inhibition candidate
Preladenant (SCH420814) C₂₄H₂₈N₈O₂ Furan-2-yl, piperazine-ethyl (triazolo-pyrimidine core) Adenosine A₂A receptor antagonist
1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines Variable 4-Chlorobenzoyl, aryl, thio groups Antifungal (Aspergillus spp.)
N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₅N₅O 3-Methylphenyl (pyrazole), furan-2-ylmethylamine (pyrimidine) Not specified; structural analog
Key Observations:

Core Modifications :

  • The target compound shares the pyrazolo-pyrimidine core with most analogs but differs in substituent positions (e.g., pyrazolo[4,5-e] vs. pyrazolo[3,4-d] in ). This positional isomerism may affect binding affinity and metabolic stability .
  • Substitution at the pyrimidine 4-position with aryl or alkyl amines is a common feature, influencing solubility and target selectivity. For example, the 2-methoxyethyl group in enhances hydrophilicity compared to the 2-methoxyphenyl group in the target compound .

Biological Activity :

  • Antifungal Activity : Derivatives like 1-(4-chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines exhibit activity against Aspergillus niger and A. flavus due to sulfur and electron-withdrawing substituents enhancing membrane penetration . The target compound’s 2-methoxyphenyl group may similarly modulate antifungal efficacy.
  • Kinase Inhibition : Compounds with methoxyalkyl substituents (e.g., ) are explored for kinase inhibition, suggesting the target compound’s 2-methoxyphenylamine group could interact with ATP-binding pockets in kinases.
  • Receptor Antagonism : Preladenant demonstrates that bulky substituents (e.g., piperazine-ethyl) on triazolo-pyrimidine cores enable receptor antagonism, a property less likely in the target compound due to its simpler substitution pattern.

Physicochemical Properties :

  • The target compound’s molecular weight and logP (estimated via analogs) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Comparatively, Preladenant’s higher molecular weight (C₂₄H₂₈N₈O₂) and polar groups (e.g., methoxyethoxy) improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

The compound 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C23_{23}H17_{17}ClN6_6O
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 881083-38-1

Kinase Inhibition

Research indicates that compounds within the pyrazolo-pyrimidine class, including the target compound, often act as inhibitors of various kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Specifically, the compound has shown potential in modulating serine-threonine kinases, which are implicated in numerous diseases including cancer and inflammatory conditions .

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazolo-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Activity
Compound AHeLa7.01 ± 0.60Anticancer
Compound BNCI-H4608.55 ± 0.35Anticancer
Compound CMCF-714.31 ± 0.90Anticancer

These findings suggest that the target compound may exhibit similar cytotoxic effects due to its structural analogies with known active compounds .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been explored for anti-inflammatory activity. Pyrazolo-pyrimidine derivatives have been reported to inhibit inflammatory pathways effectively:

  • Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Efficacy : Some derivatives have shown comparable efficacy to standard anti-inflammatory drugs such as indomethacin .

Data Summary

Study ReferenceCompound TestedInflammation Inhibition (%)
Study 1Compound D83.4
Study 2Compound E84.2

These results highlight the potential dual role of pyrazolo-pyrimidine derivatives in cancer therapy and inflammation management.

Case Study 1: Antitumor Activity

In a controlled study involving various pyrazolo-pyrimidine derivatives, one derivative exhibited significant antitumor activity against lung cancer cells (A549). The study concluded that the compound induced apoptosis and inhibited cell proliferation effectively.

Case Study 2: Inhibition of Kinase Activity

Another study focused on the inhibition of CDK2 (cyclin-dependent kinase 2), revealing that certain derivatives demonstrated IC50_{50} values in the low micromolar range, indicating potent inhibitory effects on cell cycle progression in cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of pyrazole and pyrimidine precursors. For example, cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride at 120°C has been used to generate pyrazolo-pyrimidine scaffolds . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are synthesized via formylation, oxidation, and acylation steps. Yield optimization requires careful control of solvent polarity, temperature, and stoichiometric ratios of nucleophilic reagents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) in intermediates .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR confirms substitution patterns on pyrimidine rings .
  • HPLC : Purity assessment (>95%) is performed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Initial screening focuses on antimicrobial and anticancer activity. For antimicrobial testing, broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard . Anticancer activity is evaluated via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with mitochondrial permeability and TRAP1 inhibition being key mechanistic targets .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in pyrazolo-pyrimidine derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is employed for precise structural determination. Anisotropic displacement parameters and hydrogen bonding networks are analyzed using WinGX/ORTEP for Windows to visualize electron density maps and validate bond lengths/angles . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5–10.4 Å, α = 79.9–86.2° have been reported for analogous compounds .

Q. How do computational methods inform the structure-activity relationship (SAR) of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TRAP1 or σ₁ receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of substituents (e.g., 4-chlorophenyl enhances electrophilicity). Pharmacophore modeling identifies critical hydrogen-bonding interactions with active-site residues .

Q. What experimental approaches address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Cross-validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) is recommended. Comparative studies with structural analogs (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) clarify substituent contributions .

Q. How are regioselectivity challenges in pyrazolo-pyrimidine synthesis mitigated?

Regioselective cyclization is achieved using directing groups (e.g., morpholine in Mannich reactions) or microwave-assisted synthesis to favor kinetic products. LC-MS monitors reaction progress in real-time to isolate intermediates and minimize side products .

Methodological Considerations

Q. Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Mouse xenograft models assess tumor suppression and bioavailability. Plasma stability is measured via LC-MS/MS, while metabolic profiling (e.g., CYP450 inhibition assays) identifies major metabolites. Toxicity studies include histopathology of liver/kidney tissues and hematological parameters .

Q. How is the compound’s stability under varying storage conditions quantified?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization improves long-term storage at -20°C, while cryoprotectants (e.g., trehalose) prevent aggregation in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.